1,4-Dibenzylpiperazine-2,3,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibenzylpiperazine-2,3,5-trione is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of two benzyl groups attached to a piperazine ring, which is further substituted with three keto groups at positions 2, 3, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibenzylpiperazine-2,3,5-trione typically involves the reaction of N-benzyl-2-(benzylamino)acetamide with 1,1’-(1,2-Dioxoethane-1,2-diyl)bis-1H-benzotriazole in dry tetrahydrofuran (THF) under microwave irradiation . The reaction is carried out in a microwave vial, and the crude product is obtained after stirring for 10 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzylpiperazine-2,3,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce hydroxylated piperazine compounds.
Scientific Research Applications
1,4-Dibenzylpiperazine-2,3,5-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1,4-Dibenzylpiperazine-2,3,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with a variety of biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibenzylpiperazine: A piperazine derivative with similar structural features but lacking the keto groups.
1,4-Dibenzyl-2,5-piperazinedione: Another piperazine derivative with two keto groups at positions 2 and 5.
Uniqueness
1,4-Dibenzylpiperazine-2,3,5-trione is unique due to the presence of three keto groups, which confer distinct chemical and biological properties
Properties
CAS No. |
143722-93-4 |
---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1,4-dibenzylpiperazine-2,3,5-trione |
InChI |
InChI=1S/C18H16N2O3/c21-16-13-19(11-14-7-3-1-4-8-14)17(22)18(23)20(16)12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
RPMZWVFXZIGXIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.